2-(4-Methoxyphenyl)propanoic acid
Overview
Description
2-(4-Methoxyphenyl)propanoic acid, also known as P-mppa, belongs to the class of organic compounds known as phenylpropanoic acids. Phenylpropanoic acids are compounds with a structure containing a benzene ring conjugated to a propanoic acid. This compound is slightly soluble (in water) and a weakly acidic compound (based on its pKa).
Scientific Research Applications
Anti-Cancer and Anti-Inflammatory Potential
4′-Geranyloxyferulic acid (GOFA), a compound structurally related to 2-(4-Methoxyphenyl)propanoic acid, has been identified as having significant potential as an anti-cancer and anti-inflammatory agent. It has been particularly noted for its effectiveness as a dietary feeding colon cancer chemopreventive agent in vivo, demonstrating a protective effect on colon cancer growth and development when administered to animals with induced colon adenoma and adenocarcinoma (Epifano et al., 2015).
Sorption of Herbicides to Soil
Research on the sorption behavior of phenoxy herbicides, including this compound analogs, in soil, organic matter, and minerals has highlighted the significant role of soil organic matter and iron oxides as sorbents. This understanding is crucial for environmental management and the mitigation of herbicide impacts on non-target areas (Werner et al., 2012).
Scientometric Review on Herbicide Toxicity
A scientometric review focused on the research trends regarding the toxicity of 2,4-D herbicide, closely related to this compound, provides insights into the global research efforts in understanding the environmental and health impacts of phenoxy herbicides. This review identified key areas of focus, including occupational risk and neurotoxicity, highlighting the need for continued research in these areas (Zuanazzi et al., 2020).
Biotechnological Applications
The review on biotechnological routes based on lactic acid production from biomass sheds light on the potential of using lactic acid, which can be derived from or related to the metabolic pathways involving this compound, for the production of various chemicals through sustainable methods. This highlights the industrial importance and versatility of such compounds in green chemistry applications (Gao et al., 2011).
Analytical and Environmental Perspectives
The review on the degradation of acetaminophen by advanced oxidation processes, which involves mechanisms that could similarly apply to the degradation of compounds like this compound, provides a comprehensive overview of the pathways, by-products, and biotoxicity concerns associated with pharmaceutical pollutants. This underscores the importance of understanding and mitigating the environmental impact of such compounds (Qutob et al., 2022).
Safety and Hazards
Properties
IUPAC Name |
2-(4-methoxyphenyl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-7(10(11)12)8-3-5-9(13-2)6-4-8/h3-7H,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBDLTYNZHQRMQC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)OC)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70292819 | |
Record name | 2-(4-Methoxyphenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70292819 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
942-54-1 | |
Record name | 942-54-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85712 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(4-Methoxyphenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70292819 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(4-methoxyphenyl)propanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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